![molecular formula C24H19NO7 B2795584 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 773864-49-6](/img/no-structure.png)

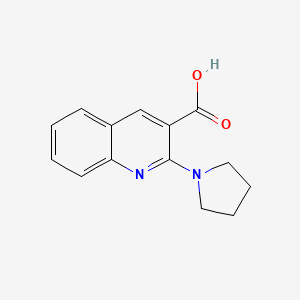

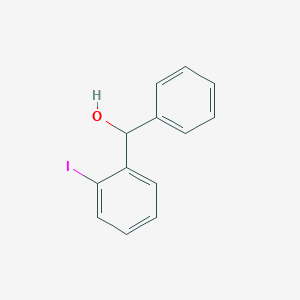

3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

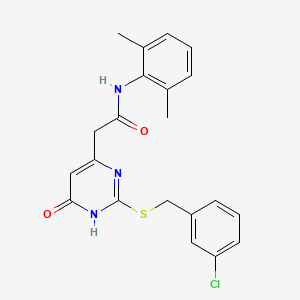

The compound “3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one” is a chromen-4-one derivative. Chromen-4-one derivatives are a significant class of oxygen-containing heterocycles . They are often used as building blocks in a large class of medicinal compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, chromen-4-one derivatives can be synthesized through various methods . For instance, one common method involves the reaction of salicylaldehyde with α-haloketones .科学的研究の応用

Synthesis and Characterization

Research has focused on the synthesis and characterization of compounds with structures similar to 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one, aiming at developing efficient, polymeric supports for organic bases for use in environmentally friendly media. For instance, polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts have been prepared and characterized, showing promising catalytic properties in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is crucial for the syntheses of Warfarin™ and its analogues, indicating the compound's potential role in the synthesis of medically significant molecules (Alonzi et al., 2014).

Antibacterial Effects

Compounds structurally related to 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one have shown significant antibacterial activities. A study on synthesized new derivatives of 4-hydroxy-chromen-2-one reported high levels of bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings highlight the compound's potential in developing novel organic compounds with high antibacterial efficacy (Behrami & Dobroshi, 2019).

Antioxidant Properties

The investigation into the antioxidant properties of new 4-hydroxycoumarin derivatives, which share a common structural motif with 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one, has been a focus of scientific research. These studies measure the scavenging activity of such compounds in vitro, providing insights into their potential as antioxidants in pharmaceutical applications (Stanchev et al., 2009).

Phototransformation Studies

Phototransformation of chromenones, closely related to 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one, has been studied, revealing regioselective photocyclisation and dealkoxylation under UV light. This research provides valuable insights into the behavior of chromenones under photolytic conditions, potentially guiding the design of photo-responsive materials (Khanna et al., 2015).

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves the reaction of 7-hydroxy-4-chromone with 2-ethoxyphenol in the presence of a base to form 3-(2-ethoxyphenoxy)-4-chromenone. This intermediate is then reacted with 4-nitrobenzyl bromide in the presence of a base to form the final product.", "Starting Materials": [ "7-hydroxy-4-chromone", "2-ethoxyphenol", "4-nitrobenzyl bromide", "Base (e.g. potassium carbonate, sodium hydroxide)" ], "Reaction": [ "Step 1: 7-hydroxy-4-chromone is reacted with 2-ethoxyphenol in the presence of a base (e.g. potassium carbonate, sodium hydroxide) in a solvent (e.g. DMF, DMSO) to form 3-(2-ethoxyphenoxy)-4-chromenone.", "Step 2: 3-(2-ethoxyphenoxy)-4-chromenone is reacted with 4-nitrobenzyl bromide in the presence of a base (e.g. potassium carbonate, sodium hydroxide) in a solvent (e.g. DMF, DMSO) to form 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |

CAS番号 |

773864-49-6 |

製品名 |

3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |

分子式 |

C24H19NO7 |

分子量 |

433.416 |

IUPAC名 |

3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |

InChI |

InChI=1S/C24H19NO7/c1-2-29-20-5-3-4-6-21(20)32-23-15-31-22-13-18(11-12-19(22)24(23)26)30-14-16-7-9-17(10-8-16)25(27)28/h3-13,15H,2,14H2,1H3 |

InChIキー |

ILKKYRPYJQVTAK-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

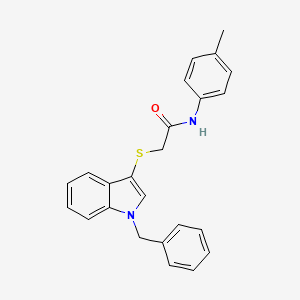

![2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B2795505.png)

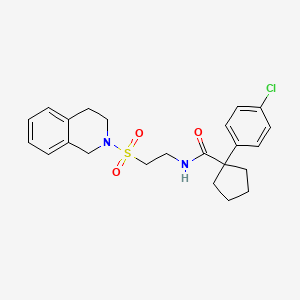

![2-(2-(4-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795507.png)

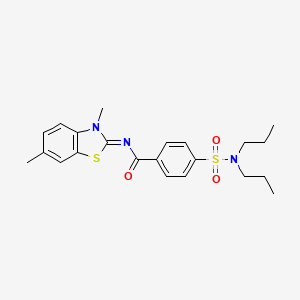

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2795509.png)

![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2795512.png)

![2-(5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2795517.png)